3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one
Description
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H14N2O2/c1-22-12-6-7-16-14(9-12)11(10-19-16)8-15-13-4-2-3-5-17(13)20-18(15)21/h2-10,19H,1H3,(H,20,21)/b15-8+ |
InChI Key |
OEJQBEJOXJYPRT-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C/3\C4=CC=CC=C4NC3=O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach is the condensation reaction between 5-methoxyindole-3-carboxaldehyde and isatin in the presence of a base, which forms the desired product through a methylene bridge . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The methoxy group and methylene bridge contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Antibacterial Indolin-2-one Derivatives
Key Compounds and Activities:
Key Findings:
- Nitroimidazole Hybrids (e.g., 3g) : The incorporation of a nitroimidazole moiety drastically enhances antibacterial potency, with 3g achieving MIC values of 1–2 μg/mL against MRSA. This is attributed to the electron-withdrawing nitro group, which improves target binding and membrane penetration .
- Methoxyindole Derivatives (e.g., 3k) : While 3k exhibits lower antibacterial activity compared to 3g , its methoxy group may contribute to improved solubility or pharmacokinetic properties, which are understudied .
- C5-Nitro Substitution : Adding a nitro group at the C5 position of the indolin-2-one scaffold (as in 5f ) further reduces MIC values to 0.0625–0.125 μg/mL, demonstrating the critical role of substituent positioning .
Comparison with Anticancer Indolin-2-one Derivatives
Key Compounds and Activities:
Key Findings:
- Chloroquinoline Derivatives (e.g., LM08): Substitution with a chloroquinoline group confers selective cytotoxicity in ovarian cancer cells (IC₅₀ = 7.7 μM), likely due to apoptosis induction and clonogenic inhibition .
- Pyrazole-Oxindole Conjugates (e.g., 6h): These hybrids exhibit nanomolar cytotoxicity (CC₅₀ = 4.36 μM) in leukemia cells, with aromatic substituents enhancing DNA intercalation or kinase inhibition .
NMR Spectral Features:
- The C=O peak of the indolin-2-one scaffold appears at δ ~168–170 ppm in ¹³C NMR across derivatives (e.g., 3k , 3g , 6h ) .
- Aromatic carbons in methoxyindole derivatives resonate at δ 110–143 ppm , while nitroimidazole-substituted compounds show downfield shifts (δ >150 ppm) due to electron withdrawal .
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups: Nitro (—NO₂) and chloro (—Cl) substituents enhance antibacterial and anticancer activities by improving target affinity and cellular uptake .
Bulkier Substituents: Quinoline and pyrazole rings improve anticancer selectivity but may reduce solubility, necessitating formulation optimization .
Position-Specific Effects: Substituents at the C5 position of indolin-2-one (e.g., —NO₂ in 5f) are more impactful than those at C3 .
Biological Activity
3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of the compound's biological activity.
Chemical Structure
The compound can be described by the following structural formula:
This structure features an indole moiety which is known for its diverse biological properties.
Anticancer Activity
Research has demonstrated that indole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes the anticancer activities reported for various indole derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-15 (Colon) | 39.7 | |
| Compound 5 | SW-620 (Colon) | 39.7 | |
| Compound 6 | HCT-15 (Colon) | 46.6 |
These findings indicate that the compound exhibits potent inhibitory effects against colon cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. The following table outlines the antimicrobial efficacy of related indole derivatives:
| Compound | Pathogen Tested | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 248–372 | |
| Compound 5d | E. coli (resistant strain) | 372–1240 |
The data suggest that these compounds are effective against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle regulation and apoptosis pathways in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, leading to cell death.
Case Study 1: Anticancer Efficacy
In a study focusing on indole derivatives, researchers synthesized several compounds similar to this compound and evaluated their anticancer activities against various human cancer cell lines. The results indicated that compounds with methoxy substitutions had enhanced activity against colon cancer cells, highlighting the importance of structural modifications in optimizing therapeutic effects .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of indole derivatives against resistant strains of bacteria. The study found that certain compounds demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that these derivatives could be developed into novel antibacterial agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one, and how do microwave-assisted methods compare to conventional approaches?
- Answer : The compound is synthesized via a catalyst- and solvent-free microwave-assisted method, yielding 53% at 150°C for 5 minutes . Traditional methods often require multi-step reactions with acid catalysts (e.g., acetic acid) and extended reflux times. Microwave synthesis reduces reaction time, minimizes side products, and improves energy efficiency. Key steps include condensation of 5-methoxy-3-hydroxyindolin-2-one with indole derivatives under controlled irradiation .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 10.95 ppm for NH protons in DMSO-d6), IR (C=O stretch at ~1699 cm⁻¹), and HRMS (observed [M+Na]⁺ at 506.1848) . Purity is assessed via TLC (silica gel, EtOAc/hexanes) and column chromatography . Melting point analysis (280–282°C) further validates crystallinity .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Use anhydrous DMSO or DMF for solubility in biological assays. Desiccants (e.g., silica gel) are critical due to hygroscopic indole moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield, and what variables are most impactful?
- Answer : Key variables include catalyst type (e.g., iodine vs. FeCl₃), temperature (40–80°C), and solvent (MeCN > CH₃COOH). For example, iodine (10 mol%) in MeCN at 40°C achieves 98% yield in 5 hours . Design of Experiments (DoE) can systematically optimize parameters like microwave power and molar ratios .
Q. What structural features of this compound contribute to its biological activity, and how do they interact with molecular targets?
- Answer : The 5-methoxyindole group enhances lipophilicity and membrane permeability, while the methylene bridge allows conformational flexibility for target binding. Docking studies suggest interactions with kinase domains (e.g., VEGFR-2) via hydrogen bonding and π-π stacking . Comparative studies with analogs (e.g., 3-(3-pyridinylmethylene)indolin-2-one) highlight the methoxy group’s role in potency .
Q. How do substituent modifications (e.g., halogenation, alkylation) influence pharmacological properties?
- Answer : Halogenation (e.g., bromine at the thiophene ring) increases electrophilicity and target affinity, as seen in anti-cancer analogs . N-Alkylation (e.g., propargyl or benzyl groups) improves metabolic stability but may reduce solubility. For instance, N-propargyl derivatives show enhanced in vitro half-lives .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardized protocols (e.g., MTT assay at 48 hours) and structural validation (via X-ray crystallography, as in ) are critical. Meta-analyses comparing IC₅₀ values across studies can identify outliers .
Q. Which derivatives show promise for enhancing bioactivity based on structure-activity relationship (SAR) studies?
- Answer : Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) on the indole ring exhibit improved anti-proliferative activity (e.g., 5-nitro analogs with IC₅₀ = 1.2 µM) . Hybrid molecules (e.g., quinazoline-indole conjugates) demonstrate dual kinase inhibition, leveraging synergistic pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
